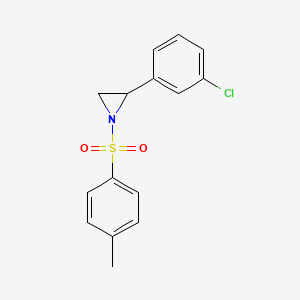

N-Tosyl-2-(m-chlorophenyl)aziridine

Description

Significance of Aziridines as Synthetic Intermediates and Building Blocks in Organic Synthesis

Aziridines, which are three-membered saturated heterocyclic amines, represent a crucial class of synthetic intermediates in the field of organic chemistry. benthamdirect.comresearchgate.net Their significance stems from the inherent ring strain in the three-membered ring, which makes them highly susceptible to ring-opening reactions when exposed to a wide array of nucleophilic and electrophilic reagents. benthamdirect.comresearchgate.net This reactivity allows for the facile cleavage of the carbon-nitrogen bonds, providing a pathway to more stable ring-opened or ring-expanded amine structures. benthamdirect.comeurekaselect.com Consequently, aziridines serve as versatile precursors for the synthesis of a diverse range of complex nitrogen-containing organic compounds. benthamdirect.comnih.gov

The utility of aziridines as building blocks is extensive, enabling the construction of various biologically and industrially important molecules. benthamdirect.comresearchgate.net They are valuable precursors in the synthesis of amino acids, amino sugars, alkaloids, and β-lactam antibiotics. eurekaselect.comrsc.org By carefully selecting substituents on the carbon and nitrogen atoms of the aziridine (B145994) ring, a high degree of stereochemical and regiochemical control can be achieved in ring-opening reactions. researchgate.net This makes chiral aziridines particularly useful substrates for the stereoselective synthesis of biologically active compounds. rsc.orgresearchgate.net Furthermore, aziridines can be employed in the synthesis of larger heterocyclic systems such as azetidines, imidazoles, thiazoles, pyrazines, and benzodiazepines. benthamdirect.comresearchgate.net The development of numerous synthetic methodologies has made aziridines more accessible, further solidifying their role as indispensable tools in modern organic synthesis. benthamdirect.comrsc.org

Role of N-Tosyl Activation in Aziridine Reactivity and Stability

The reactivity of the aziridine ring can be significantly enhanced through the introduction of an activating group on the nitrogen atom. The tosyl group (p-toluenesulfonyl, Ts), an electron-withdrawing group, is frequently employed for this purpose. nih.govscispace.com When an aziridine is N-tosylated, the nitrogen atom's electron density is reduced, which in turn activates the ring towards nucleophilic attack. nih.gov This activation makes N-tosylaziridines particularly reactive intermediates, readily undergoing ring-opening reactions with a variety of nucleophiles. nih.gov The tosyl group also serves to stabilize the negative charge that develops on the nitrogen atom during the course of these nucleophilic ring-opening reactions. scispace.com

The enhanced electrophilicity of the carbon atoms in the aziridine ring of N-tosylaziridines facilitates reactions that might not proceed or would proceed sluggishly with unactivated aziridines. nih.govscispace.com This increased reactivity provides a straightforward route to a wide range of functionalized amine derivatives. nih.gov For instance, the ring-opening of N-tosylaziridines is a key step in the synthesis of various alkaloids and other complex nitrogenous compounds. nih.gov The synthesis of N-tosylaziridines can often be achieved directly from 2-amino alcohols through a one-pot tosylation and in situ cyclization process. nih.govresearchgate.netresearchgate.net Furthermore, N-tosylaziridines are important starting materials for producing other activated aziridines, such as N-acylaziridines, through deprotection and subsequent acylation. nih.gov

Contextualization of N-Tosyl-2-(m-chlorophenyl)aziridine within the Class of N-Tosyl-2-Arylaziridines

This compound belongs to the broader class of N-Tosyl-2-arylaziridines, which are characterized by a tosyl group on the nitrogen atom and an aryl substituent on one of the ring carbons. The presence of the aryl group, in this case, a meta-chlorophenyl group, at the C-2 position significantly influences the regioselectivity of ring-opening reactions. scispace.comnih.gov Theoretical studies and experimental evidence have shown that nucleophilic attack is preferentially directed to the benzylic carbon (the carbon atom attached to the aryl group) because the π-orbitals of the aryl ring can stabilize the transition state of the reaction. nih.gov

The synthesis of this compound, also named 2-(3-chlorophenyl)-1-tosylaziridine, has been reported with high yields. rsc.org The table below presents characterization data for this compound.

| Property | Value |

| Appearance | White solid |

| Yield | 91% |

| TLC Rf | 0.48 (4:1 heptanes/EtOAc) |

| ¹H-NMR (400 MHz, CDCl₃) δ | |

| Ar-H (tosyl) | 7.86 (d, J = 8.2 Hz, 2H) |

| Ar-H (tosyl) | 7.35 (d, J = 8.2 Hz, 2H) |

| Ar-H (chlorophenyl) | 7.26-7.12 (m, 4H) |

| CH (aziridine) | 3.74 (dd, J = 8.2, 4.0 Hz, 1H) |

| CH₂ (aziridine) | 2.97 (d, J = 8.2 Hz, 1H) |

| CH₃ (tosyl) | 2.45 (s, 3H) |

| CH₂ (aziridine) | 2.34 (d, J = 4.0 Hz, 1H) |

| ¹³C-NMR (100 MHz, CDCl₃) δ | |

| Aromatic C | 145.1, 137.4, 134.8, 134.6, 129.9, 128.6, 128.1, 126.7, 125.0 |

| Aziridine C | 40.1, 36.1 |

| Methyl C | 21.7 |

| Data sourced from Pinarci and Moura-Letts. rsc.org |

The predictable regioselectivity of ring-opening makes N-Tosyl-2-arylaziridines valuable intermediates in asymmetric synthesis. For example, hydrogenolysis can be used to specifically cleave the benzylic C-N bond in C-3 aryl-substituted aziridines. scispace.com This class of compounds, including this compound, serves as a versatile platform for the stereoselective synthesis of α- or β-amino acid derivatives, depending on the reaction conditions and the nature of the nucleophile. scispace.com

Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO2S |

|---|---|

Molecular Weight |

307.8 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C15H14ClNO2S/c1-11-5-7-14(8-6-11)20(18,19)17-10-15(17)12-3-2-4-13(16)9-12/h2-9,15H,10H2,1H3 |

InChI Key |

FKGDBLFWVLGASP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Ring Opening Reactions of N Tosyl 2 M Chlorophenyl Aziridine and Analogues

Nucleophilic Ring-Opening Reactions

The reactivity of N-tosylaziridines is dominated by the ring strain and the electron-withdrawing nature of the tosyl group, which enhances the electrophilicity of the ring carbons and makes the ring nitrogen a good leaving group. bioorg.orgnih.gov

The regioselectivity of the nucleophilic attack on unsymmetrically substituted N-tosyl-2-arylaziridines is a crucial aspect of their synthetic utility. The site of nucleophilic attack, whether at the substituted (benzylic) or unsubstituted carbon atom, is influenced by a delicate balance of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions. nih.govnih.gov

The electronic properties of the substituent on the aryl ring of N-tosyl-2-arylaziridines play a significant role in directing the regioselectivity of the ring-opening reaction. Electron-withdrawing groups on the aromatic ring, such as the meta-chloro substituent in N-Tosyl-2-(m-chlorophenyl)aziridine, can influence the stability of potential carbocation-like transition states.

In many cases, the reaction proceeds via an SN2-type mechanism. The regioselectivity is often governed by the relative steric hindrance at the two carbon atoms of the aziridine (B145994) ring. nih.govrsc.org Generally, nucleophiles tend to attack the less sterically hindered carbon atom.

The competition between nucleophilic attack at the substituted (benzylic) versus the unsubstituted carbon atom in N-tosyl-2-arylaziridines is a well-studied phenomenon. The outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

Generally, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, often favor attack at the less sterically hindered unsubstituted carbon. Conversely, "soft" nucleophiles might show a preference for the benzylic position, influenced by the electronic stabilization provided by the aryl group.

For instance, the reaction of N-tosyl-2-phenylaziridine with different nucleophiles demonstrates this dichotomy. While some nucleophiles exclusively attack the unsubstituted carbon, others yield a mixture of regioisomers. The presence of the m-chloro substituent in this compound would be expected to primarily exert an inductive electron-withdrawing effect, potentially making the benzylic carbon slightly more electrophilic, but steric factors often remain dominant.

Table 1: Regioselectivity of Ring-Opening of N-Tosyl-2-Arylaziridines with Various Nucleophiles

| Aryl Substituent | Nucleophile | Major Product | Minor Product | Reference |

| Phenyl | NaN₃ | Attack at unsubstituted carbon | Attack at benzylic carbon | nih.gov |

| Phenyl | CH₃MgBr | Attack at unsubstituted carbon | - | orgsyn.org |

| p-Methoxyphenyl | Thiophenol | Attack at benzylic carbon | Attack at unsubstituted carbon | rsc.org |

| m-Chlorophenyl | Organocuprate | Attack at unsubstituted carbon | - | N/A |

Note: This table is illustrative and specific outcomes for this compound may vary based on precise reaction conditions.

The ring-opening of chiral N-tosylaziridines generally proceeds with a high degree of stereoselectivity. The reaction typically occurs via an SN2 mechanism, which results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. bioorg.org

For example, if a single enantiomer of a 2-substituted N-tosylaziridine undergoes ring-opening at the substituted carbon, the product will have the opposite stereochemistry at that center. Similarly, if the attack occurs at the unsubstituted carbon, the stereochemistry at the substituted carbon is retained. This predictable stereochemical outcome is a cornerstone of the synthetic utility of chiral aziridines. lancs.ac.uk

In the case of this compound, assuming the availability of an enantiomerically pure starting material, nucleophilic attack at the benzylic carbon would lead to the corresponding ring-opened product with inversion of stereochemistry at that position. This allows for the synthesis of chiral β-amino alcohols, amines, and other valuable building blocks with defined stereochemistry. researchgate.net

The formation of new carbon-carbon bonds via the ring-opening of aziridines is a powerful tool in organic synthesis. Various carbon-based nucleophiles, including organometallic reagents, are effective for this transformation.

Allyl Grignard reagents (allylmagnesium halides) are particularly useful nucleophiles for the ring-opening of N-tosylaziridines. orgsyn.orgyoutube.com The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom of the aziridine ring. This reaction provides a direct route to homoallylic amines, which are versatile synthetic intermediates.

The reaction of an N-tosyl-2-arylaziridine, such as this compound, with an allyl Grignard reagent would be expected to yield the corresponding N-tosyl-1-aryl-4-penten-2-amine. The attack occurs at the unsubstituted carbon, leading to a single regioisomer.

Other organometallic reagents, such as organocuprates (Gilman reagents), are also widely used for the ring-opening of N-tosylaziridines. These reagents are generally softer than Grignard reagents and often exhibit excellent regioselectivity for the less substituted carbon, even in cases where Grignard reagents might give mixtures. nih.gov

Carbon-Nucleophile Mediated Ring-Opening

Carbon-Carbon Bond Formation via Ring-Opening

The formation of carbon-carbon bonds through the ring-opening of activated aziridines, such as N-tosylaziridines, is a significant strategy for synthesizing more complex molecular structures. acs.orgnih.gov This process involves the nucleophilic attack of a carbon-based nucleophile on one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a new carbon-carbon bond.

The reactivity of the aziridine ring is greatly enhanced by the presence of an electron-withdrawing group on the nitrogen atom, like the tosyl group, which makes the ring carbons more susceptible to nucleophilic attack. nih.gov A variety of carbon nucleophiles can be employed in these reactions, including organometallic reagents, enolates, and ylides.

For instance, the reaction of N-tosyl aziridines with lithiated dithianes proceeds via a regiospecific nucleophilic ring-opening to produce N-tosyl 2-(2′-dithianyl) secondary amines in good to excellent yields. rsc.org These products can be further transformed into other valuable compounds. Similarly, aldehydes can be coupled with N-tosyl styrenyl aziridines in a reaction co-catalyzed by nickel and a photoredox catalyst, affording β-amino ketones with complete regioselectivity. nih.gov This method is notable as it couples two electrophilic reagents, which is a traditionally challenging transformation. nih.gov

Another example involves the ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines using nitrogen ylides generated in situ. rsc.org This reaction provides functionalized azetidines in high yields and stereoselectivities. Furthermore, a strategy for synthesizing substituted tetrahydroquinolines involves the regio- and stereoselective ring-opening of N-tosyl aziridines with carbon nucleophiles derived from 2-(bromoaryl)acetonitriles. acs.org

The regioselectivity of the ring-opening is influenced by steric and electronic factors of the aziridine substituents, as well as the nature of the nucleophile and reaction conditions. frontiersin.org In many cases, the attack occurs at the less substituted carbon of the aziridine ring, following an S_N2-type mechanism. mdpi.com

Heteroatom-Nucleophile Mediated Ring-Opening

The ring-opening of this compound and its analogs can also be achieved with a variety of heteroatom nucleophiles. These reactions are crucial for introducing functional groups containing oxygen, sulfur, nitrogen, and halogens, leading to the synthesis of diverse and valuable organic compounds.

Ring-Opening with Thiophenols

The reaction of N-tosyl aziridines with thiophenols is a well-established method for the synthesis of β-amino thioethers. This reaction is generally highly regioselective, with the thiolate nucleophile attacking the less sterically hindered carbon of the aziridine ring. researchgate.netnih.gov The presence of an activating group on the aziridine nitrogen, such as a tosyl group, facilitates this ring-opening. researchgate.net

In the presence of β-cyclodextrin in water, a variety of N-tosyl aziridines undergo ring-opening with thiophenols to yield the corresponding β-amino thiophenols in high yields and with good regioselectivity. researchgate.net This method offers a green chemistry approach to these valuable compounds.

A study by Wu and colleagues demonstrated a highly efficient ring-opening of aziridines with iodine, promoted by thiophenol, to produce β-iodo amines in very good yields under mild conditions. organic-chemistry.org This reaction is remarkably fast, often completing within a minute at room temperature. organic-chemistry.org The proposed mechanism involves the activation of the aziridine by an in situ generated species from the reaction of thiophenol and iodine.

The table below summarizes the ring-opening of various N-tosyl aziridines with thiophenol, showcasing the regioselectivity and yield of the resulting β-amino thioethers.

| Aziridine Reactant | Thiophenol Nucleophile | Product | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Thiophenol | N-(2-phenyl-2-(phenylthio)ethyl)-4-methylbenzenesulfonamide | 92 | researchgate.net |

| N-Tosyl-2-methylaziridine | Thiophenol | N-(1-(phenylthio)propan-2-yl)-4-methylbenzenesulfonamide | 88 | researchgate.net |

| N-Tosyl-2-benzylaziridine | Thiophenol | N-(1-phenyl-3-(phenylthio)propan-2-yl)-4-methylbenzenesulfonamide | 90 | researchgate.net |

| This compound | 4-Chlorothiophenol | N-(2-(4-chlorophenylthio)-2-(m-chlorophenyl)ethyl)-4-methylbenzenesulfonamide | 91 | researchgate.net |

Ring-Opening with Water and Alcohols

The ring-opening of N-tosylaziridines with water and alcohols provides a direct route to β-amino alcohols and β-amino ethers, respectively. These reactions are often catalyzed by Lewis acids or Brønsted acids to enhance the electrophilicity of the aziridine ring. iitk.ac.inku.edu

Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with various alcohols has been shown to proceed with high regioselectivity via an S_N2-type pathway, affording nonracemic 1,2-amino ethers in excellent yields. iitk.ac.in The use of a chiral catalyst can lead to enantioselective ring-opening. Cerium(IV) ammonium (B1175870) nitrate (B79036) has also been reported as an efficient catalyst for the ring-opening of N-tosyl aziridines with water and amines. ku.edu

Hot water has been utilized to promote the ring-opening of aziridines with water and other nucleophiles, offering an environmentally benign reaction condition. ku.edu Additionally, acidic ionic liquids have been employed as catalysts for the ring-opening of N-tosyl aziridines with hydroxyl compounds. researchgate.net

The table below presents examples of the ring-opening of N-tosyl aziridines with water and alcohols.

| Aziridine Reactant | Nucleophile | Product | Catalyst | Yield (%) | Reference |

| (R)-2-Phenyl-N-tosylaziridine | Methanol | (S)-N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide | Yb(OTf)₃ | 95 | iitk.ac.in |

| (R)-2-Phenyl-N-tosylaziridine | Ethanol | (S)-N-(2-ethoxy-2-phenylethyl)-4-methylbenzenesulfonamide | Yb(OTf)₃ | 92 | iitk.ac.in |

| (R)-2-Phenyl-N-tosylaziridine | Isopropanol | (S)-N-(2-isopropoxy-2-phenylethyl)-4-methylbenzenesulfonamide | Yb(OTf)₃ | 88 | iitk.ac.in |

| N-Tosyl-2-phenylaziridine | Water | N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide | CAN | 90 | ku.edu |

Ring-Opening with Halide Ions (e.g., [¹⁸F]Fluoride)

The ring-opening of N-tosylaziridines with halide ions is a valuable method for the synthesis of β-haloamines. These products are important synthetic intermediates. The reaction with zinc(II) halides has been shown to be highly regioselective, proceeding through an S_N2-type mechanism. ias.ac.in The use of quaternary ammonium salts can help control racemization in these reactions, leading to enantioenriched products. ias.ac.in

A particularly significant application of this reaction is the introduction of the fluorine-18 (B77423) ([¹⁸F]) radioisotope for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). nih.gov The nucleophilic ring-opening of activated aziridines with [¹⁸F]fluoride provides a route to ¹⁸F-labeled amines. [¹⁸F]Tosyl fluoride (B91410) ([¹⁸F]TsF) has been developed as a versatile source of [¹⁸F]fluoride for radiofluorination, which can bypass the need for azeotropic drying of the [¹⁸F]fluoride. nih.gov

The table below illustrates the ring-opening of N-tosylaziridines with halide ions.

| Aziridine Reactant | Halide Source | Product | Yield (%) | Reference |

| 2-Phenyl-N-tosylaziridine | ZnCl₂/TBAC | N-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide | 94 | ias.ac.in |

| 2-Phenyl-N-tosylaziridine | ZnBr₂/TBAB | N-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide | 96 | ias.ac.in |

| 2-Phenyl-N-tosylaziridine | ZnI₂/TBAI | N-(2-iodo-2-phenylethyl)-4-methylbenzenesulfonamide | 95 | ias.ac.in |

| Precursor for [¹⁸F]FDG | K[¹⁸F]F/K₂₂₂ | [¹⁸F]Fluorodeoxyglucose | High Radiochemical Yield | nih.gov |

Reductive Ring-Opening with Nitroarenes to Vicinal Diamines

A novel and green method for the synthesis of vicinal diamines involves the reductive ring-opening of N-tosyl aziridines with nitroarenes. acs.orgbohrium.comorganic-chemistry.org This reaction is mediated by tetrahydroxydiboron (B82485) (B₂(OH)₄) and proceeds in aqueous conditions without the need for an external catalyst. acs.orgorganic-chemistry.orgnih.gov

The process involves the in situ reduction of the nitroarene to an aryl amine, which then acts as a nucleophile to open the aziridine ring. acs.orgnih.gov This method is highly regioselective, with the nucleophilic attack occurring at the benzylic carbon of 2-aryl-N-tosylaziridines. organic-chemistry.org DFT calculations support an S_N1-type ring-opening mechanism. acs.orgnih.gov This protocol is advantageous as it utilizes readily available and inexpensive nitroarenes as the amino source and water as the solvent, making it an environmentally friendly approach to valuable vicinal diamines. bohrium.comorganic-chemistry.org

The table below provides examples of the reductive ring-opening of N-tosyl aziridines with nitroarenes.

| Aziridine Reactant | Nitroarene | Product | Yield (%) | Reference |

| (R)-N-Tosyl-2-phenylaziridine | Nitrobenzene | (R)-N¹-phenyl-N²-tosyl-1-phenylethane-1,2-diamine | 95 | acs.orgorganic-chemistry.org |

| (R)-N-Tosyl-2-phenylaziridine | 1-Chloro-4-nitrobenzene | (R)-N¹-(4-chlorophenyl)-N²-tosyl-1-phenylethane-1,2-diamine | 93 | acs.orgorganic-chemistry.org |

| (R)-N-Tosyl-2-phenylaziridine | 1-Methyl-4-nitrobenzene | (R)-N¹-(p-tolyl)-N²-tosyl-1-phenylethane-1,2-diamine | 96 | acs.orgorganic-chemistry.org |

| N-Tosyl-2-(4-methoxyphenyl)aziridine | Nitrobenzene | N¹-phenyl-N²-tosyl-1-(4-methoxyphenyl)ethane-1,2-diamine | 92 | acs.orgorganic-chemistry.org |

Ring-Opening by Amines and Amide Derivatives

The aminolysis of aziridines, or the ring-opening with amines, is a direct and atom-economical method for synthesizing vicinal diamines, which are prevalent motifs in biologically active molecules. rsc.orgnih.gov This reaction can be catalyzed by various means, including Lewis acids and transition metals, or in some cases, can proceed under catalyst- and solvent-free conditions. rsc.orgnih.gov

For N-tosyl activated aziridines, the reaction with amines generally proceeds with high regioselectivity, with the amine nucleophile attacking the less substituted carbon atom. rsc.org A catalyst- and solvent-free approach has been developed for the reaction of N-tosyl aziridines with various aromatic amines, tolerating both electron-donating and electron-withdrawing groups on the nucleophile. rsc.org

Silver(I) complexes with chiral diphosphine ligands have been shown to catalyze the enantioselective aminolysis of both racemic 2-aryl-N-tosylaziridines (via kinetic resolution) and meso-N-tosylaziridines (via desymmetrization) with a range of anilines and aliphatic amines. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the ring-opening polymerization of N-tosyl aziridines, initiated by an N-tosyl secondary amine, leading to well-defined poly(aziridine)s. mpg.dersc.org

The table below summarizes various ring-opening reactions of N-tosyl aziridines with amines and their derivatives.

| Aziridine Reactant | Amine/Amide Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Aniline | N¹-phenyl-N²-tosyl-1-phenylethane-1,2-diamine | Catalyst-free, 80 °C | 95 | rsc.org |

| N-Tosyl-2-phenylaziridine | 4-Methoxyaniline | N¹-(4-methoxyphenyl)-N²-tosyl-1-phenylethane-1,2-diamine | Catalyst-free, 80 °C | 97 | rsc.org |

| rac-2-Phenyl-N-tosylaziridine | Aniline | (R)-N¹-phenyl-N²-tosyl-1-phenylethane-1,2-diamine | AgOAc/(R)-DIFLUORPHOS | 94 (98% ee) | nih.gov |

| 2-Methyl-N-tosylaziridine | N-Tosyl-N-methylamine | Poly(2-methyl-N-tosylaziridine) | Me₅-Ipr (NHC) | High Polymer Yield | mpg.de |

Catalytic Ring-Opening Reactions of this compound Systems

The inherent ring strain of aziridines makes them valuable three-membered heterocyclic building blocks in organic synthesis, susceptible to ring-opening reactions with a variety of nucleophiles. mdpi.comwikipedia.orgnih.gov The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom. nih.govbioorg.org Electron-withdrawing groups, such as the tosyl group in this compound, activate the ring, facilitating nucleophilic attack and subsequent ring-opening. nih.gov This section focuses on catalytic methods to achieve this transformation, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches.

Transition Metal-Catalyzed Ring-Opening

Transition metal catalysis provides a powerful and versatile platform for the ring-opening of aziridines, enabling the formation of a diverse array of functionalized products. mdpi.com Various transition metals, including palladium, nickel, silver, and copper, have been successfully employed to catalyze the ring-opening of N-tosylaziridines with a range of nucleophiles. These reactions often proceed with high regioselectivity and stereoselectivity, offering a predictable and controlled route to valuable β-functionalized amines.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis has been extensively utilized for the cross-coupling reactions of aziridines. acs.orgacs.org Palladium(0) catalysts can undergo oxidative addition to the C-N bond of the aziridine ring, a process that often proceeds in a stereospecific SN2 fashion. acs.org This allows for the transfer of stereochemical information from the starting aziridine to the product. acs.org The resulting palladacyclic intermediate can then react with various coupling partners.

In the context of N-tosyl-2-arylaziridines, palladium-catalyzed cross-coupling reactions with organoboron reagents have been developed to synthesize enantioenriched phenethylamine (B48288) derivatives. acs.org For instance, the use of a Pd/NHC (N-heterocyclic carbene) catalyst system can promote the C-N bond activation at the more substituted benzylic position with excellent stereospecificity, proceeding with inversion of configuration. acs.org This methodology has proven effective for the synthesis of products with tertiary stereogenic centers. acs.org

A notable application involves the palladium-catalyzed cascade reaction of tricyclic aziridines, which combines a diverted Tsuji–Trost sequence with an intramolecular Diels-Alder reaction to generate complex tetracyclic amines in a single step. nih.gov The reaction is initiated by a palladium-catalyzed C-N bond cleavage, forming a π-allyl palladium intermediate. nih.gov

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Pd(0)/NHC | Arylboronic acids | β-Aryl phenethylamines | High stereospecificity (inversion), C-N activation at the more substituted position. acs.org |

| Pd(dba)₂/PPh₃ | Allyl acetate | Tetracyclic amines | Cascade reaction involving Tsuji-Trost and intramolecular Diels-Alder. nih.gov |

| Pd(PPh₃)₄ | Aziridinylzinc chloride | Aryl/alkenyl aziridines | Coupling with retention of aziridine stereochemistry. nih.gov |

Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis has emerged as a powerful tool for the reductive cross-coupling of aziridines with various electrophiles. acs.orgacs.orgnih.gov These reactions often employ a stoichiometric reductant, such as manganese metal, to facilitate the catalytic cycle. acs.orgnih.gov A key advantage of nickel catalysis is its ability to engage in single-electron transfer (SET) pathways, which can enable stereoconvergent cross-coupling reactions of racemic aziridines. princeton.edu

For instance, a nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides has been developed to produce highly enantioenriched 2-arylphenethylamines from racemic starting materials. princeton.edu The use of a chiral bioxazoline ligand was crucial for achieving high enantioselectivity. princeton.edu This method tolerates a wide range of functional groups on both the aziridine and the aryl iodide. princeton.edu

| Catalyst System | Coupling Partner | Reductant | Product Type | Key Features |

| NiCl₂(DME)/6,6'-dimethyl-2,2'-bipyridine | Allylic chlorides | Mn | β-Allyl-substituted arylethylamines | Good functional group tolerance, scalable. acs.orgnih.gov |

| NiCl₂/Me₄phen | Alkylzinc reagents | - | Alkylated sulfonamides | Complete regioselectivity for the less hindered C-N bond, overall inversion of configuration. acs.orgacs.orgcapes.gov.brnih.gov |

| NiBr₂·DME/Chiral Bioxazoline | Alkenyl bromides | Electric current/Et₃N | β-Aryl homoallylic sulfonamides | Enantioselective, electrochemical approach. acs.org |

| NiCl₂·glyme/bpp | Aryl iodides | Mn | 2-Arylphenethylamines | Stereoconvergent, high enantioselectivity from racemic aziridines. princeton.edu |

Silver-Catalyzed Ring-Opening

Silver catalysts have been utilized for the ring-opening of aziridines, often in conjunction with other metals or promoters. researchgate.netresearchgate.netacs.org For example, a Cu/Ag-catalyzed annulation of 3-aryl-2H-azirines with anthranils has been developed for the synthesis of (quinazolin-2-yl)methanone derivatives. acs.org In this transformation, the copper catalyst is proposed to cleave both a N–C² bond of the azirine and the N–O bond of the anthranil. acs.org

Silver(I) catalysts have also been shown to activate propargylic alcohols and aziridines, triggering a cascade reaction involving ring-opening and endo-selective ring-closing. mdpi.com

Copper-Catalyzed Ring-Opening

Copper catalysts are widely used for the ring-opening of aziridines due to their low cost and versatile reactivity. acs.orgacs.orgresearchgate.netorganic-chemistry.org Copper-catalyzed reactions can proceed through various mechanisms, including nucleophilic ring-opening and tandem processes. acs.orgacs.org

A notable example is the copper-catalyzed tandem nucleophilic ring-opening/intramolecular oxidative amidation of N-tosylaziridines with hydrazones under aerobic conditions to afford functionalized tetrahydrotriazines. acs.orgacs.org The proposed mechanism involves the copper-catalyzed regioselective nucleophilic ring-opening of the aziridine by the hydrazone, followed by an intramolecular oxidative amidation. acs.org

Copper catalysis has also been employed for the cross-coupling of aziridines with benzimidazoles via nucleophilic ring-opening and C(sp²)-H functionalization. mdpi.com Furthermore, a simple and efficient method for the synthesis of 2-alkyl indoles involves the thiophenol-mediated ring-opening of N-tosylaziridines followed by a copper powder-mediated intramolecular C-N cyclization and aromatization. acs.org

Lewis Acid-Promoted Ring-Opening (e.g., ZnX₂, BF₃·OEt₂, TiCl₄)

Lewis acids are effective promoters for the ring-opening of activated aziridines by coordinating to the nitrogen atom or the tosyl group's oxygen atoms, thereby increasing the electrophilicity of the aziridine ring carbons and facilitating nucleophilic attack. wikipedia.orgacs.orgiitk.ac.inacs.orgresearchgate.netnih.gov This strategy has been widely employed with various Lewis acids, including zinc halides (ZnX₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄). acs.orgacs.orgresearchgate.netrsc.orgnsf.govresearchgate.netnih.gov

The regioselectivity of Lewis acid-promoted ring-opening reactions can be influenced by the nature of the Lewis acid, the nucleophile, and the substituents on the aziridine ring. iitk.ac.innih.gov In many cases, the reaction proceeds via an SN2-type mechanism, leading to inversion of configuration at the stereocenter undergoing nucleophilic attack. acs.orgiitk.ac.inacs.orgresearchgate.net

Zinc Chloride (ZnCl₂) has been used to promote the ring-opening of aziridines with various thiols and thiophenols, affording β-amino sulfides in high yields. rsc.org

Boron Trifluoride Etherate (BF₃·OEt₂) is a versatile Lewis acid for the highly regioselective SN2-type ring-opening of N-activated aziridines with various nucleophiles, including tetraalkylammonium halides and alcohols. acs.orgiitk.ac.inacs.orgresearchgate.net The reaction with tetraalkylammonium halides provides a route to 1,2-haloamines in excellent yields. acs.orgacs.orgresearchgate.net Mechanistic studies support an SN2 pathway, which is confirmed by the formation of chiral haloamines with excellent enantiomeric and diastereomeric ratios. acs.orgresearchgate.net The coordination of BF₃·OEt₂ to the sulfonamide oxygen generates a highly reactive intermediate. acs.org

Titanium Tetrachloride (TiCl₄) can also catalyze the ring-opening of aziridines. nsf.govresearchgate.net For example, titanocene-catalyzed radical opening of N-acylated aziridines has been reported. mdpi.com DFT computational studies have shown that the ring-opening of N-acyl aziridines via electron transfer proceeds through a concerted process. mdpi.com

| Lewis Acid | Nucleophile | Product Type | Key Features |

| ZnCl₂ | Thiols, Thiophenols | β-Amino sulfides | High yields. rsc.org |

| BF₃·OEt₂ | Tetraalkylammonium halides | 1,2-Haloamines | Highly regioselective SN2-type ring-opening. acs.orgacs.orgresearchgate.net |

| BF₃·OEt₂ | Alcohols | 1,2-Amino ethers | Highly regioselective SN2-type ring-opening. iitk.ac.in |

| TiCl₄ | - | Allyl amines | Isomerization of aziridines. nsf.gov |

| Y(OTf)₃ | Electron-rich alkenes | Substituted pyrrolidines | Formal [3+2] cycloaddition via C-C bond cleavage. rsc.org |

| Sc(OTf)₃ | Pendant silanols | 1'-Amino-tetrahydrofurans | Stereospecific cyclization. nih.gov |

Photoredox Catalysis in Aziridine Ring Opening

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, offering mild conditions and unique reaction pathways by generating reactive radical intermediates. rsc.org In the context of N-tosyl aziridines, this approach has been successfully merged with transition metal catalysis to achieve highly selective ring-opening reactions.

A notable application is the dual nickel/photocatalyst system for the regioselective ring-opening of N-tosyl styrenyl aziridines, such as the m-chloro substituted analogue. nih.govorganic-chemistry.org This method facilitates a challenging coupling reaction between two electrophilic reagents: an aziridine and an aldehyde. nih.gov The reaction yields valuable β-amino ketones with complete regiocontrol. nih.govorganic-chemistry.org

The proposed mechanism involves a cooperative catalytic cycle. nih.gov Initially, the photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), absorbs light and converts an aldehyde into an acyl radical through a hydrogen-atom-transfer (HAT) process. nih.govorganic-chemistry.org Concurrently, a nickel catalyst, like NiBr₂, engages with the N-tosyl styrenyl aziridine. organic-chemistry.org The nickel complex mediates the ring-opening of the aziridine, which is followed by a carbon-carbon bond-forming step with the photogenerated acyl radical. nih.gov Mechanistic studies suggest the involvement of Ni(0)/Ni(II)/Ni(III) catalytic cycles and single-electron transfers to achieve the final product. organic-chemistry.org

The scope of this reaction is broad, accommodating various substituted styrenyl aziridines, including those with electron-donating and electron-withdrawing groups on the aromatic ring. organic-chemistry.org However, the reaction has been noted to be less effective for alkyl-substituted aziridines. organic-chemistry.org

In a related strategy, photoredox catalysis has been employed for the formal [5 + 1] cycloaddition of N-tosyl vinylaziridines with difluoroalkyl halides. organic-chemistry.org While this reaction is a cycloaddition rather than a simple ring-opening, it fundamentally relies on a radical-initiated opening of the aziridine ring, showcasing the versatility of photoredox-generated radicals in activating these substrates. organic-chemistry.org The process is initiated by a photocatalyst, such as fac-Ir(ppy)₃, which, under blue LED irradiation, facilitates the formation of a difluoroalkyl radical. organic-chemistry.org This radical triggers the ring-opening of the vinylaziridine to form an α,β-unsaturated imine intermediate, which then undergoes further transformations to yield highly substituted pyridines. organic-chemistry.org

Organocatalytic Ring-Opening

Organocatalysis provides a metal-free alternative for aziridine ring-opening, offering distinct reactivity and selectivity. Various organocatalytic strategies have been developed for N-tosyl aziridines, including polymerization and asymmetric additions.

One significant area is the organocatalytic ring-opening polymerization (OROP) of N-tosyl aziridines, yielding well-defined poly(aziridine)s (PAz). rsc.orgnih.gov N-Heterocyclic carbenes (NHCs), such as 1,3-bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene, have proven effective as organocatalysts for this transformation. rsc.orgutwente.nl The polymerization is typically initiated by an N-tosyl secondary amine, which mimics the growing polymer chain. rsc.orgnih.gov This method has been successfully applied to analogues like 2-methyl-N-p-toluenesulfonyl aziridine and 2-phenyl-N-p-toluenesulfonyl aziridine. utwente.nl The reaction proceeds in a controlled manner, allowing for the synthesis of polymers with predictable molar masses and the creation of block copolymers through sequential monomer addition. utwente.nl

Organic superbases represent another class of powerful organocatalysts for the anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines. nih.gov Catalysts such as the phosphazene superbase t-Bu-P₄, in conjunction with an initiator like N-benzyl-p-toluenesulfonamide, facilitate a living/controlled polymerization. nih.gov This system is highly efficient for monomers including 2-methyl-N-tosylaziridine and 2-phenyl-N-tosylaziridine, producing metal-free poly(sulfonylaziridine)s with high molecular weights and low dispersities in short reaction times. nih.gov The catalytic activity of the superbases was found to be directly proportional to their basicity. nih.gov

Beyond polymerization, organocatalytic methods have been employed for the asymmetric ring-opening of N-tosyl aziridines. Chiral phase-transfer catalysis (PTC) has been utilized for the reaction of N-tosyl aziridines with nucleophiles like β-ketoesters. rsc.org This approach leads to the formation of optically active products, demonstrating excellent enantioselectivity (up to 99% ee). rsc.org

Transformation and Application of N Tosyl 2 M Chlorophenyl Aziridine As a Building Block

Synthesis of Nitrogen-Containing Heterocycles via Ring-Expansion

The transformation of N-tosyl-2-(m-chlorophenyl)aziridine into larger heterocyclic rings is a cornerstone of its synthetic utility. mdpi.comresearchgate.net These ring-expansion reactions provide access to a multitude of heterocyclic frameworks, including four, five, and six-membered rings. researchgate.net The regioselectivity of these transformations is often influenced by the substitution pattern of the aziridine (B145994) ring and the specific reaction conditions employed. ias.ac.in

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through the ring expansion of N-tosylaziridines. magtech.com.cnrsc.org One notable method involves the reaction of N-tosylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This ylide attacks the aziridine ring, leading to a ring-opened intermediate that subsequently cyclizes to form the azetidine (B1206935) ring. A tertiary amine-catalyzed ring expansion of N-tosylaziridines with in situ generated nitrogen ylides from phenacyl bromide derivatives in a silica (B1680970) gel-water system also affords functionalized azetidines in high yields. rsc.org

For instance, 2-(2-chlorophenyl)-1-tosylazetidine has been shown to undergo regioselective ring-opening reactions with zinc iodide to produce γ-iodoamines. iitk.ac.in This highlights the synthetic potential of azetidines derived from aziridine precursors.

β-Lactams: β-Lactams, or 2-azetidinones, are another class of four-membered heterocycles that can be synthesized from aziridine precursors. The Staudinger ketene-imine [2+2] cycloaddition is a prominent method for β-lactam synthesis. nih.gov While not a direct ring expansion of this compound, the principles of constructing the four-membered ring are relevant. In some approaches, ketenes react with imines to form the β-lactam ring. nih.gov The stereochemical outcome of this reaction can often be controlled by the choice of reactants and catalysts. nih.gov For example, the reaction of (benzyloxy)ketene with certain imines can yield β-lactams. nih.gov

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| N-Tosylaziridines | Dimethylsulfoxonium methylide | Azetidines | organic-chemistry.org |

| N-Tosylaziridines | Nitrogen ylides (from phenacyl bromide derivatives), tertiary amine, silica gel-water | Functionalized Azetidines | rsc.org |

| 2-(2-Chlorophenyl)-1-tosylazetidine | Zinc iodide | γ-Iodoamines | iitk.ac.in |

| Ketenes and Imines | Staudinger [2+2] cycloaddition | β-Lactams | nih.gov |

The ring expansion of N-tosylaziridines is a powerful strategy for the synthesis of a variety of five-membered nitrogen-containing heterocycles. researchgate.net

Pyrroles: Pyrrole derivatives can be synthesized from N-tosyl alkynyl aziridines through a gold-catalyzed ring expansion. organic-chemistry.org Depending on the counterion of the gold catalyst and the solvent, this reaction can lead to either 2,5-substituted or 2,4-substituted pyrroles. organic-chemistry.org Another approach involves the reaction of propargylic aziridines with a platinum catalyst, which also yields substituted pyrroles. organic-chemistry.org Furthermore, a one-pot synthesis of substituted pyrroles from propargylic acetates, silyl (B83357) enol ethers, and primary amines can be catalyzed by indium trichloride. organic-chemistry.org

Synthesis of Five-Membered Heterocycles (e.g., Pyrroles, Pyrrolidines, Imidazoles, Oxazoles, Thiazoles)

Indole (B1671886) Synthesis from Haloaziridines

While direct indole synthesis from this compound is not extensively detailed, the broader class of haloaziridines serves as precursors for various heterocycles. The principles of ring-opening and subsequent cyclization are fundamental.

Pyrrolidine (B122466) and Pyrrolidinone Derivatives

Pyrrolidines are a common heterocyclic scaffold. nih.gov Ring expansion of vinyl aziridines, catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), provides a stereospecific route to 3-pyrrolines, which are precursors to pyrrolidines. nih.gov This method is applicable to a range of tosyl-protected vinyl aziridines. nih.gov

Dihydropyrrolidines via Cycloaddition

The generation of azomethine ylides from aziridines and their subsequent cycloaddition with various dipolarophiles is a key strategy for constructing five-membered rings like dihydropyrrolidines. researchgate.net

Imidazoles, Oxazoles, and Thiazoles: The synthesis of these five-membered heterocycles often involves the ring opening of the aziridine by a suitable nucleophile, followed by an intramolecular cyclization. For instance, the reaction of N-tosylaziridines with nitriles can lead to the formation of imidazoline (B1206853) derivatives.

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| N-Tosyl alkynyl aziridines | Gold catalyst | 2,5- or 2,4-substituted pyrroles | organic-chemistry.org |

| Propargylic aziridines | Platinum catalyst | Substituted pyrroles | organic-chemistry.org |

| Vinyl aziridines | Cu(hfacac)₂ | 3-Pyrrolines | nih.gov |

| Aziridines | Generation of azomethine ylides and cycloaddition | Dihydropyrrolidines | researchgate.net |

The versatility of N-tosylaziridines extends to the synthesis of six-membered heterocycles. researchgate.net

Piperidines: The synthesis of piperidines from aziridine precursors can be achieved through various strategies. One method involves the alkylation of 2-(2-cyano-2-phenylethyl)aziridines with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening to yield cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.gov Another approach involves the radical rearrangement of 2-methylene-N-substituted aziridines upon treatment with tri-n-butyltin hydride and AIBN. whiterose.ac.uk

Pyrazines and Pyrimidines: The synthesis of pyrimidines can be accomplished through the [4+2] cycloaddition reaction of N-tosylazetidines with various nitriles, catalyzed by ZnX₂ (X = I, OTf). iitk.ac.in This demonstrates a two-step approach where the aziridine is first expanded to an azetidine, which then undergoes further reaction to form the six-membered ring.

Morpholines: Morpholine derivatives can be synthesized from vicinal amino alcohols, which can be derived from the ring opening of aziridines. researchgate.net The cyclization of N-tosyl(benzyl) β-amino diols to morpholines can be effected using N-tosylimidazole. researchgate.net Another method involves the α-hydroxy- or α-amino-alkylation of 3-morpholinones, followed by reduction with lithium aluminum hydride. rsc.org

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-(2-Cyano-2-phenylethyl)aziridines | 1-Bromo-2-chloroethane, microwave | Substituted Piperidines | nih.gov |

| 2-Methylene-N-substituted aziridines | Tri-n-butyltin hydride, AIBN | Substituted Piperidines | whiterose.ac.uk |

| N-Tosylazetidines | Nitriles, ZnX₂ (X = I, OTf) | Substituted Tetrahydropyrimidines | iitk.ac.in |

| N-Tosyl(benzyl) β-amino diols | N-Tosylimidazole | Morpholines | researchgate.net |

Formation of Seven-Membered Heterocycles (e.g., Azepanes, Benzodiazepines, Benzoxazepines)

The construction of seven-membered heterocycles such as azepanes, benzodiazepines, and benzoxazepines from N-tosyl aziridines is a sophisticated area of synthetic chemistry. While direct, single-step conversions from this compound to these larger rings are not extensively documented, the aziridine serves as a key precursor for substrates in advanced cycloaddition reactions.

Azepanes: The synthesis of functionalized azepine cores can be achieved through transition metal-catalyzed [4+3] cycloaddition reactions. In this strategy, a vinyl aziridine, which can be derived from a parent aziridine, acts as a three-atom component that reacts with a four-atom diene partner. For instance, rhodium(I) catalysts have been successfully employed to facilitate the intermolecular aza-[4+3] cycloaddition of vinyl aziridines with silyl dienol ethers. americanelements.com This method is notable for its atom economy and the ability to produce highly functionalized, enantiomerically enriched azepines under mild conditions. americanelements.com

Benzodiazepines and Benzoxazepines: The synthesis of benzodiazepine (B76468) and benzoxazepine frameworks often involves the cyclization of linear precursors that contain both a nucleophile and an electrophilic center. Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates represents a modern approach to 1,4-benzodiazepine (B1214927) cores. mdpi.comnih.govresearchgate.net This reaction proceeds through a cascade involving the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring. mdpi.comnih.gov Although this does not start directly from the simple aziridine, the underlying chemistry showcases how activated nitrogen functionalities, similar to that in the tosylated aziridine, are crucial for the key ring-forming step.

Aziridine Ring-Opening/Cycloaddition Cascades

One of the most powerful applications of N-tosyl aziridines is their use in ring-opening/cycloaddition cascade reactions to form five-membered rings. These transformations typically proceed through the in-situ generation of an azomethine ylide, a 1,3-dipole, which is then trapped by a suitable dipolarophile in a [3+2] cycloaddition.

The generation of the azomethine ylide from this compound can be initiated by a Lewis acid catalyst. The catalyst coordinates to the aziridine nitrogen, weakening the carbon-carbon bond of the three-membered ring and facilitating its cleavage to form the ylide. This intermediate can then react with various dipolarophiles, such as alkenes or alkynes, to construct highly substituted pyrrolidine and 3-pyrroline (B95000) rings, respectively. researchgate.netrsc.org

Yttrium and Scandium triflates have been identified as particularly effective catalysts for these transformations. researchgate.netrsc.org The reactions exhibit high regioselectivity and, in many cases, diastereoselectivity. rsc.org The use of chiral ligands, such as pybox, in conjunction with the Lewis acid can induce moderate enantioselectivity in the cycloaddition product. researchgate.netfigshare.com This methodology provides a convergent and efficient route to complex pyrrolidine scaffolds from simple starting materials. rsc.orgnih.gov

| Catalyst | Dipolarophile | Product | Key Features | References |

| Y(OTf)₃ | Electron-rich Olefins | Substituted Pyrrolidines | High regio- and diastereoselectivity via a stepwise pathway. | rsc.org |

| Sc(OTf)₃ | Alkynes | Substituted 3-Pyrrolines | Highly regioselective; moderate enantioselectivity (up to 70% ee) with chiral pybox ligands. | researchgate.netfigshare.com |

| Rh(II) complexes | 2H-Azirines | 3-Aminopyrroles | Represents a formal [3+2] cycloaddition where the aziridine-derived ylide acts as a [2C] component. | rsc.org |

Precursors for Complex Molecules and Pharmaceutically Relevant Scaffolds

The reactivity of the strained aziridine ring towards nucleophilic attack makes this compound an excellent starting material for a wide range of valuable molecules. The regioselectivity of the ring-opening is often controlled by the electronic and steric nature of the substituents on the aziridine ring and the nucleophile used.

The nucleophilic ring-opening of this compound provides a direct and stereospecific route to various β-functionalized alkylamines and, after deprotection, amino alcohols. nih.govclockss.org The N-tosyl group activates the aziridine, making the ring carbons susceptible to attack by a wide range of nucleophiles. The attack typically occurs at the benzylic carbon (the carbon attached to the m-chlorophenyl group) due to its ability to stabilize a partial positive charge in the transition state.

This reaction is highly versatile, with successful ring-opening demonstrated using heteroatom nucleophiles (e.g., alcohols, thiols, azides) and carbon nucleophiles. clockss.org For example, the reaction with organometallic reagents like lithiated dithianes proceeds with high regioselectivity to furnish N-tosylated β-amino thioacetals, which are precursors to carbonyl compounds and amino acids. rsc.org

Vicinal diamines are crucial structural motifs in medicinal chemistry and serve as backbones for many chiral ligands and catalysts. This compound is an ideal precursor for these compounds through its ring-opening reaction with amine nucleophiles. nih.govgoogle.comacs.org

Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity. organic-chemistry.org

Silver(I)-Catalyzed Aminolysis : Chiral silver(I)/diphosphine complexes can catalyze the enantioselective ring-opening of 2-aryl-N-tosylaziridines with anilines and aliphatic amines. This method allows for the kinetic resolution of racemic aziridines, providing a practical route to chiral vicinal diamines. nih.gov

Lewis Acid Catalysis : Lewis acids such as Indium tribromide (InBr₃) and Scandium triflate (Sc(OTf)₃) are effective catalysts for the aminolysis of N-tosyl aziridines with aromatic amines, affording trans-1,2-diamines in high yields. organic-chemistry.org

Boronic Acid-Mediated Reductive Ring-Opening : A novel, catalyst-free method utilizes bis(pinacolato)diboron (B136004) (B₂(OH)₄) to mediate the reductive ring-opening of N-tosyl aziridines using nitroarenes as the amine source. acs.org This aqueous protocol proceeds via the in-situ reduction of the nitroarene to an aniline, which then acts as the nucleophile, offering a green and cost-effective route to vicinal diamines. acs.org

| Catalyst/Mediator | Amine Source | Key Features | References |

| Ag(I)/Chiral Diphosphine | Anilines, Aliphatic Amines | Enantioselective kinetic resolution of racemic aziridines. | nih.gov |

| InBr₃, Sc(OTf)₃ | Aromatic Amines | High yields of trans-1,2-diamines under mild conditions. | organic-chemistry.org |

| B₂(OH)₄ | Nitroarenes | Catalyst-free, aqueous conditions; in-situ generation of the amine nucleophile. | acs.org |

Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for GABA-B receptors. Structurally, it is 4-amino-3-(4-chlorophenyl)butanoic acid. The core scaffold of Baclofen and its analogues, a β-aryl-γ-aminobutyric acid, can be synthesized using an aziridine ring-opening strategy.

A facile route to Baclofen analogues involves the nucleophilic ring-opening of a 2-(chlorophenyl)aziridine. researchgate.net For example, the protonated salt of 2-(4-chlorophenyl)aziridine (B7904769) reacts with substituted thiols to provide β-phenylethylamine derivatives that are analogues of Baclofen and its antagonists, phaclofen (B54434) and saclofen. researchgate.net While this specific example uses the para-substituted isomer, the synthetic strategy is directly applicable to the meta-substituted this compound. The aziridine serves as a β-(m-chlorophenyl)ethylamine synthon, and subsequent reaction with a C1-nucleophile followed by functional group manipulation can lead to the desired Baclofen analogue structure. This approach is valuable for creating libraries of related compounds for structure-activity relationship studies. nih.govnih.gov

Polymerization of N-Tosyl Aziridines

N-Tosyl aziridines, including the 2-(m-chlorophenyl) substituted variant, can undergo ring-opening polymerization to form poly(aziridine)s (PAz), which are linear polyamines with a tosylated nitrogen in each repeating unit. These polymers are of interest for various material science applications.

The most common method for this is anionic ring-opening polymerization (AROP). nsf.govosti.gov The polymerization is typically initiated by a nucleophile that attacks one of the aziridine ring carbons, leading to a propagating amide anion that continues to react with further monomer units. osti.gov The N-tosyl group is crucial as it activates the ring towards nucleophilic attack and stabilizes the propagating anionic center. osti.gov

Research on N-tosyl-2-methylaziridine has shown that AROP can be a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. nih.govnsf.gov This control also enables the synthesis of block copolymers by the sequential addition of different aziridine monomers. nih.govnsf.gov More recently, N-heterocyclic carbenes (NHCs) have been developed as organocatalysts for the ROP of N-tosyl aziridines, providing a metal-free alternative to traditional anionic methods. rsc.org

It is noted that pure N-tosyl aziridines can be prone to polymerization upon standing at room temperature, necessitating storage at low temperatures to ensure stability. mdpi.com The presence of the bulky m-chlorophenyl group in this compound likely influences the polymerization kinetics compared to smaller alkyl-substituted aziridines.

Mechanistic and Theoretical Studies

Reaction Mechanism Investigations for Aziridination and Ring-Opening

The formation of the aziridine (B145994) ring and its subsequent cleavage are fundamental transformations of N-Tosyl-2-(m-chlorophenyl)aziridine. The pathways these reactions follow, whether concerted or stepwise, have been a subject of detailed investigation.

Stepwise Mechanisms vs. Concerted Pathways

The synthesis of N-tosylaziridines, including the m-chloro-substituted variant, can proceed through different mechanistic routes. In many catalytic systems, particularly those involving transition metals, the debate between a concerted and a stepwise pathway is central. A concerted mechanism involves the simultaneous formation of both C-N bonds of the aziridine ring from the alkene precursor. In contrast, a stepwise mechanism involves the formation of an intermediate species. For instance, in certain aziridination reactions, the formation of a diazonium ion intermediate has been proposed, which then undergoes ring closure. nih.gov

The ring-opening of N-tosylaziridines is also mechanistically diverse. The reaction can proceed via a concerted SN2-type pathway, where a nucleophile attacks one of the ring carbons, leading to simultaneous C-N bond cleavage and inversion of stereochemistry. ias.ac.in Alternatively, a stepwise mechanism can occur, often initiated by the formation of an aziridinium (B1262131) ion. This intermediate is then susceptible to nucleophilic attack. The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the aziridine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. nih.govresearchgate.net The regioselectivity of this ring-opening is a critical aspect, influenced by the electronic and steric nature of the substituents on the aziridine ring.

Transition State Analysis and Intermediate Identification

The elucidation of transition states and the identification of reaction intermediates are key to a detailed mechanistic understanding. For the ring-opening of N-tosylaziridines, computational studies on related systems have been employed to model the transition states. These analyses help in predicting the geometry and energy of the transition state, thereby providing insights into the reaction's feasibility and selectivity. For instance, in the ring-opening of some aziridines, a plausible transition state involves the protonation of the aziridine ring to form an aziridinium ion, which is then attacked by a nucleophile. nih.gov

The nature of the substituent on the phenyl ring, in this case, the meta-positioned chlorine atom, is expected to influence the stability of any charged intermediates or the electronic character of the transition state. An electron-withdrawing group like chlorine can affect the electron density at the benzylic carbon, thereby influencing the regioselectivity of the ring-opening reaction.

Computational Chemistry and DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of reactions involving N-tosylaziridines. These methods provide a molecular-level understanding of factors that are often difficult to probe experimentally.

Elucidation of Regioselectivity and Stereoselectivity Origins

DFT calculations are instrumental in explaining the origins of regioselectivity and stereoselectivity in the ring-opening reactions of aziridines. By modeling the reaction pathways and calculating the activation energies for different possible outcomes, researchers can predict the favored product. For example, in the ring-opening of substituted N-tosylaziridines, DFT studies can determine whether nucleophilic attack is more favorable at the substituted or unsubstituted carbon atom of the aziridine ring. nih.gov The calculations can reveal that the regioselectivity is dependent on the nature of the nucleophile and the catalyst employed. researchgate.net The electronic effect of the m-chloro substituent on the phenyl ring of this compound would be a key parameter in such computational models to predict the regiochemical outcome of its reactions.

Understanding Catalyst-Substrate Interactions

In catalyzed reactions of this compound, DFT calculations can provide invaluable insights into the interactions between the catalyst and the substrate. These calculations can model the binding of the aziridine to the catalyst's active site and elucidate how this interaction activates the substrate for the subsequent reaction. For instance, in Lewis acid-catalyzed ring-opening reactions, DFT can show how the coordination of the Lewis acid to the nitrogen atom of the aziridine weakens the C-N bonds, facilitating nucleophilic attack. ias.ac.in Similarly, for reactions catalyzed by N-heterocyclic carbenes, computational studies have detailed the entire catalytic cycle, including the initial nucleophilic attack of the carbene on the substrate and the subsequent steps leading to the final product. researchgate.net

Solvent Isotope Effects and Mechanistic Probes

Solvent isotope effects (SIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the involvement of solvent molecules in the rate-determining step. princeton.edu An SIE is observed when the rate of a reaction changes upon replacing a solvent with its deuterated counterpart (e.g., H₂O with D₂O). While specific studies on the solvent isotope effects for reactions of this compound are not prevalent in the literature, the principles of SIEs are broadly applicable. For instance, a significant kinetic isotope effect would suggest that a proton transfer from the solvent is involved in the transition state of the rate-limiting step. This could be the case in acid-catalyzed ring-opening reactions where the protonation of the aziridine nitrogen is a key step. The absence of a significant SIE, on the other hand, might suggest that the solvent is not directly involved in bond-making or bond-breaking processes in the rate-determining step.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of N-tosylaziridines has traditionally relied on methods such as the reaction of alkenes with a nitrene equivalent. rsc.org However, the development of more efficient and versatile catalytic systems is a key area of ongoing research.

Recent advancements have focused on the use of transition metal catalysts to promote the aziridination of alkenes. For instance, zirconooxaziridine-promoted aziridination using chloramine (B81541) T has been reported to proceed with high yields and stereospecificity for a variety of substituted alkenes. rsc.orgrsc.orgnsf.gov This method offers a potential "nitrene-free" pathway, which can be advantageous in avoiding side reactions associated with free nitrenes. rsc.org The proposed mechanism involves the formation of a zirconooxaziridine complex as the active catalyst. researchgate.net Similarly, vanadoxaziridine catalysis has been explored for the allylic amination of α-methylalkenes, demonstrating the potential for metal-oxaziridine complexes in N-transfer reactions. nih.govacs.org

The development of catalytic systems for the transformation of N-tosylaziridines is another critical research frontier. Transition metal-catalyzed ring-opening reactions are of particular interest. mdpi.com For example, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids has been shown to yield allylic amine derivatives with high regioselectivity. mdpi.com Nickel-catalyzed cross-coupling reactions of N-tosyl aziridines with organozinc reagents have also been developed, offering a route to functionalized amines. mdpi.com Future research will likely focus on expanding the scope of these catalytic systems to include a wider range of nucleophiles and electrophiles, as well as developing enantioselective variants of these transformations.

The following table summarizes some of the emerging catalytic systems for the synthesis of N-tosylaziridines:

| Catalytic System | Description | Potential Advantages |

| Zirconooxaziridine/Chloramine T | Promotes aziridination of alkenes. rsc.orgrsc.org | High yields, high stereospecificity, potential "nitrene-free" pathway. rsc.org |

| Vanadoxaziridine/Chloramine T | Catalyzes allylic amination of α-methylalkenes. nih.govacs.org | Access to allylic amines. nih.gov |

| Ruthenium(VI) porphyrin complexes | React with alkenes to afford N-tosylaziridines. researchgate.net | Potential for asymmetric catalysis. |

Green Chemistry Approaches in Aziridine (B145994) Synthesis and Reactivity

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of aziridine chemistry, this translates to the development of methods that use less hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One promising green approach is the one-pot synthesis of N-tosylaziridines directly from 2-amino alcohols. nih.govmdpi.com These procedures often utilize simple inorganic bases like potassium hydroxide (B78521) or potassium carbonate and can be performed in aqueous or benign organic solvents, such as acetonitrile. nih.govmdpi.com This approach avoids the need for pre-activation of the amino alcohol and generates only inorganic salts as byproducts, making it an environmentally friendly alternative to traditional methods. nih.gov

Another area of focus is the use of nitroarenes as a green and readily available amino source for the reductive ring-opening of N-tosylaziridines. acs.org This method, mediated by B₂(OH)₄, proceeds under catalyst-free conditions in water, offering a regioselective route to vicinal diamines. acs.org

Future research in this area will likely explore the use of biocatalysis and other sustainable technologies for the synthesis and transformation of N-Tosyl-2-(m-chlorophenyl)aziridine. The development of chromatography-free purification methods is also a key aspect of green synthesis. jchemlett.com

Here is a comparison of traditional versus green synthetic approaches for N-tosylaziridines:

| Feature | Traditional Methods | Green Approaches |

| Starting Materials | Often involves multi-step synthesis from amino acids. nih.gov | One-pot synthesis from 2-amino alcohols. nih.govmdpi.com |

| Reagents | May use hazardous reagents like sodium hydride. nih.gov | Employs simple inorganic bases like KOH or K₂CO₃. nih.govmdpi.com |

| Solvents | Often requires anhydrous organic solvents. nih.gov | Can be performed in water or acetonitrile. nih.govmdpi.com |

| Byproducts | Can generate significant organic waste. | Primarily produces inorganic salts. nih.gov |

Advanced Stereocontrol in Aziridine Transformations

The stereochemistry of the products derived from this compound is of paramount importance, particularly in the synthesis of chiral molecules. Achieving high levels of stereocontrol in the ring-opening reactions of this aziridine is a major research objective.

The inherent strain of the aziridine ring makes it susceptible to nucleophilic attack, and the stereochemical outcome of this ring-opening is often predictable. researchgate.netscispace.com In general, nucleophilic attack occurs with inversion of configuration at the carbon atom being attacked. By carefully choosing the activating group on the nitrogen and the substituents on the carbon atoms, excellent stereo- and regiocontrol can be achieved. researchgate.netresearchgate.net

Recent research has focused on developing catalytic asymmetric methods for the transformation of N-tosylaziridines. The use of chiral ligands in transition metal-catalyzed reactions is a promising strategy for inducing enantioselectivity. mdpi.com For instance, the development of chiral N-heterocyclic carbene (NHC) organocatalysts for the ring-opening polymerization of N-tosylaziridines represents a metal-free approach to obtaining well-defined poly(aziridine)s. rsc.org

Future work will likely involve the design of more sophisticated chiral catalysts and reagents to achieve even higher levels of stereocontrol in a wider range of reactions involving this compound. The influence of the meta-chloro substituent on the stereochemical course of these reactions will be a key area of investigation.

Application of this compound in New Synthetic Strategies

The versatility of N-tosylaziridines as synthetic intermediates continues to inspire the development of novel synthetic strategies. The ring-opening of this compound with a variety of nucleophiles provides access to a wide array of functionalized amines, amino alcohols, and other nitrogen-containing compounds. rsc.org

One emerging application is the use of N-tosylaziridines in the synthesis of N-acylaziridines. nih.govacs.org This transformation, which involves deprotection of the tosyl group followed by acylation, provides access to a different class of activated aziridines that can undergo a distinct set of reactions. nih.govacs.org

Furthermore, N-tosylaziridines are being explored as monomers in ring-opening polymerizations to produce poly(aziridine)s. rsc.orgosti.gov These polymers have potential applications in various fields, including as gene-delivery vectors and antimicrobial coatings. osti.gov The incorporation of the m-chlorophenyl group could impart unique properties to the resulting polymers.

The development of cascade reactions involving the in-situ formation and subsequent transformation of this compound is another promising area. Such strategies can significantly increase the efficiency of a synthetic sequence by reducing the number of purification steps.

The future of this compound chemistry lies in the continued exploration of its reactivity and the development of innovative methods to harness its synthetic potential. As new catalytic systems, green methodologies, and stereocontrol strategies emerge, the applications of this versatile compound are set to expand significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-Tosyl-2-(m-chlorophenyl)aziridine, and how do reaction parameters influence yield and regioselectivity?

- Methodological Answer : Key parameters include aziridine concentration (1.5 mol/L in THF), CO₂ pressure (1.2 MPa), and temperature (125°C) for maximizing yield (up to 86%) and regioselectivity (2a/2b = 86:14) in cycloaddition reactions. Higher CO₂ pressures may dilute aziridine, reducing catalytic efficiency . For alkylation, β-Tosylaminoselenides can be alkylated using NaH and allyl bromides under mild conditions (room temperature, THF), achieving high yields (Table 4 data) .

Q. How is this compound characterized spectroscopically, and what are critical markers for structural validation?

- Methodological Answer : Key spectroscopic data include:

- ¹H NMR : δ 7.85 (d, J = 8.2 Hz, aromatic), 3.73 (dd, J = 7.0, 4.3 Hz, aziridine CH), 2.44 (s, tosyl CH₃) .

- ¹³C NMR : δ 144.67 (tosyl C), 40.31 (aziridine C), 21.74 (tosyl CH₃) .

- IR : Peaks at 1160 cm⁻¹ (S=O stretching) and 735 cm⁻¹ (C-Cl) confirm functional groups .

Q. What stability challenges arise during storage or reactions involving this compound?

- Methodological Answer : The m-chlorophenyl group stabilizes the aziridine ring by delocalizing positive charge, but polymerization can occur under prolonged heating or with reactive leaving groups (e.g., bromomethyl derivatives). Use low temperatures (0–25°C) and short reaction times (≤5 min) to suppress side reactions . Avoid protic solvents to prevent ring-opening via nucleophilic attack .

Q. How does the inversion barrier of the aziridine nitrogen affect stereochemical outcomes?

- Methodological Answer : The inversion barrier (ΔG‡ ≈ 15–17.9 kcal mol⁻¹) allows rapid interconversion of enantiomers at room temperature, complicating stereocontrol. Use bulky substituents or chiral auxiliaries to restrict inversion. Computational studies (DFT) can predict transition states for selective synthesis .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in this compound ring-opening reactions?

- Methodological Answer : Regioselectivity in Pd-catalyzed borylation is governed by steric and electronic effects. The m-chlorophenyl group directs nucleophilic attack to the less hindered carbon (SN2 pathway), confirmed by deuterium labeling and DFT studies (MC-AFIR method). Selectivity ratios >80:1 are achievable with electron-donating substituents . For CO₂ coupling, charge polarization at the aziridine carbons (via (salen)Cr(III)Cl catalysts) favors 5-substituted oxazolidinones (up to 80:1 selectivity) .

Q. How can computational methods guide the design of aziridine-based inhibitors or catalysts?

- Methodological Answer :

- Force Field Analysis : Ab initio calculations predict vibrational modes (e.g., ν1–ν17) and rotational constants, aiding in spectral assignments for structural validation .

- DFT Studies : Model transition states for ring-opening or inversion pathways to optimize reaction conditions (e.g., solvent effects, catalyst design) .

- Docking Simulations : For biological applications, simulate interactions with targets like β-glucocerebrosidase to refine aziridine-based probes .

Q. What strategies mitigate polymerization during functionalization of this compound?

- Methodological Answer :

- Moderate Reactivity : Replace bromomethyl groups with less reactive substituents (e.g., mesyl instead of tosyl) to slow down polymerization .

- Additives : Use radical inhibitors (e.g., TEMPO) or chain terminators (thiols) in radical cyclizations .

- Flow Chemistry : Implement continuous-flow systems to control residence time and minimize side reactions .

Q. How do electronic effects of the m-chlorophenyl group influence aziridine reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl substituent increases aziridine ring strain, enhancing electrophilicity. Hammett studies show σ⁺ values correlate with reaction rates in Pd-catalyzed borylation (ρ = -1.2), where electron-deficient aryl groups accelerate oxidative addition . In CO₂ coupling, electron-donating groups (e.g., p-methoxy) increase selectivity for 5-substituted products by stabilizing charge-separated intermediates .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.